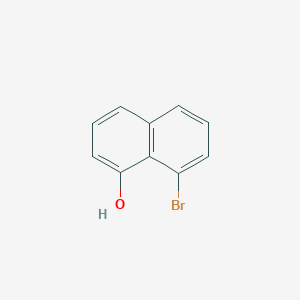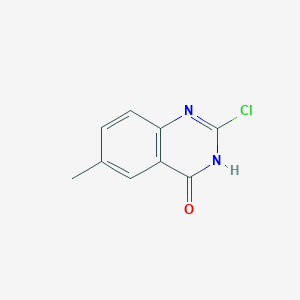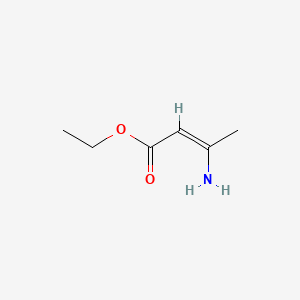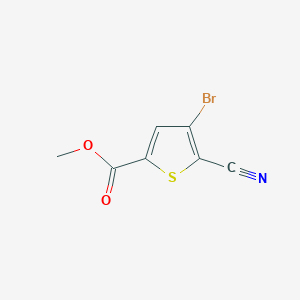
Methyl 4-bromo-5-cyanothiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Reactions
- Bromination and Nitration Reactions : Methyl 4-bromo-5-cyanothiophene-2-carboxylate is used in the study of bromination reactions. For instance, the bromination of 2-cyanothiophene with AlCl3 leads predominantly to the 4-bromo derivative, indicating the compound's utility in producing specific brominated thiophenes (Gol'dfarb et al., 1974).
- Formation of Biheteroaryls : It has been found useful in palladium-catalysed direct arylation of heteroaromatics, enabling the formation of biheteroaryls in high yields. This process utilizes ester groups to prevent the formation of dimers or oligomers, demonstrating its efficiency in complex chemical syntheses (Hai-yan Fu et al., 2012).
Pharmaceutical Research
- Inhibitors of Poly(ADP-ribose)polymerase (PARP) : In pharmaceutical research, derivatives of Methyl 4-bromo-5-cyanothiophene-2-carboxylate have been evaluated as potential inhibitors of PARP, which is significant in cancer treatment. The synthesis of thiophenecarboxamides and related compounds illustrates its application in developing novel therapeutic agents (Shinkwin et al., 1999).
Material Science
- Organic Electronic Materials : Selective direct arylation of bromothiophene derivatives, including those related to Methyl 4-bromo-5-cyanothiophene-2-carboxylate, has been used to create a library of functional organic electronic materials. The inherent selectivity of these reactions is crucial for the preparation of electronic materials (Vamvounis et al., 2013).
Dyeing and Textile Industry
- Dye Synthesis and Complexation : The compound has applications in the synthesis and complexation of disperse dyes, particularly in their use on polyester and nylon fabrics. The structural diversity achieved through the use of various starting materials, including thiophenes, demonstrates its versatility in the dyeing industry (Abolude et al., 2021).
properties
IUPAC Name |
methyl 4-bromo-5-cyanothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNERGOTORYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739115 | |
| Record name | Methyl 4-bromo-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-cyanothiophene-2-carboxylate | |
CAS RN |
648412-60-6 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-5-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648412-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)
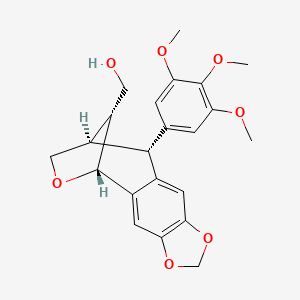
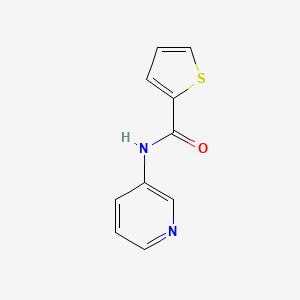
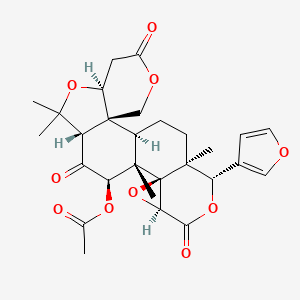


![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)

